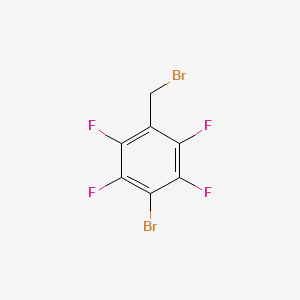

1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

Description

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPOBCPPAUSCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)Br)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Tetrafluorobenzene

- Starting Material: Tetrafluorobenzene (C₆F₄H₂ or C₆F₄, depending on the substitution pattern).

- Reagents: Bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

- Reaction Conditions: Typically conducted under controlled temperature (around 0–25°C) to promote regioselectivity.

- Reaction Mechanism: Electrophilic aromatic substitution where bromine is introduced at specific positions on the aromatic ring, favoring the para position relative to existing fluorines due to electronic effects.

$$ \text{C}6\text{F}4 + \text{Br}2 \xrightarrow[\text{FeBr}3]{\text{Reflux}} \text{C}6\text{F}4\text{Br}_2 $$

- The fluorine substituents influence regioselectivity, often directing bromination to less hindered sites.

- Reaction yields depend on temperature control and reagent stoichiometry.

Bromomethylation of Brominated Tetrafluorobenzene

- Reagents: Formaldehyde (HCHO) and hydrobromic acid (HBr).

- Reaction Conditions: Usually performed under reflux in polar solvents such as acetic acid, ethanol, or DMSO.

- Reaction Mechanism: The process involves electrophilic addition of formaldehyde to the aromatic ring, facilitated by HBr, leading to the formation of a bromomethyl group at the desired position.

$$ \text{C}6\text{F}4\text{Br}2 + \text{HCHO} + \text{HBr} \rightarrow \text{C}6\text{F}4\text{Br}2\text{CH}_2\text{Br} $$

- Reaction parameters such as temperature (~80°C) and molar ratios are optimized to favor mono-bromomethylation.

- The process yields the target compound 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene with high selectivity.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to improve safety, control, and yield. The process involves:

- Continuous bromination of tetrafluorobenzene with in situ monitoring of reaction progress.

- Subsequent bromomethylation under optimized conditions to maximize throughput.

- Purification steps include recrystallization, distillation, or chromatography to achieve high purity.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Key Features | Yield/Remarks |

|---|---|---|---|---|

| Bromination | Bromine (Br₂), FeBr₃ | 0–25°C, reflux | Regioselective, controlled temperature | High regioselectivity |

| Bromomethylation | Formaldehyde, HBr | ~80°C, polar solvent | Selective for para position | High yield, mono-substitution |

Research Findings and Optimization

- Selectivity: Fluorine's electron-withdrawing nature directs electrophilic substitution to specific positions, enabling regioselective bromination and bromomethylation.

- Reaction Efficiency: Use of catalysts like FeBr₃ enhances the rate and selectivity of bromination.

- Purity Control: Advanced purification techniques such as chromatography and recrystallization are critical for obtaining compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or sulfonium ions (SO3H+) replace one of the hydrogen atoms on the benzene ring.

Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group using suitable oxidizing or reducing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or primary amines (RNH2) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Nucleophilic Substitution: Products include hydroxylated, alkoxylated, or aminated derivatives of the original compound.

Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or other substituted derivatives.

Oxidation and Reduction: Products include carboxylic acids or methylated derivatives.

Scientific Research Applications

1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms enhance the metabolic stability and bioavailability of the resulting compounds.

Medicine: It is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors. The presence of bromine and fluorine atoms can improve the pharmacokinetic properties of the drugs.

Industry: The compound is used in the production of specialty chemicals, including flame retardants, polymers, and advanced materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene depends on the specific reactions it undergoes. In general, the compound acts as a source of bromine and fluorine atoms, which can participate in various chemical transformations. The bromine atoms can undergo nucleophilic substitution, while the fluorine atoms can influence the reactivity and stability of the compound. The bromomethyl group can also participate in reactions involving carbon-carbon bond formation or cleavage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituents, synthesis routes, reactivity, and applications.

Structural Analogues and Substituent Effects

Key Research Findings

Reactivity of Bromomethyl Groups : The bromomethyl group in the target compound undergoes efficient cross-coupling reactions, enabling the synthesis of piperidine derivatives with antidiabetic and antioxidant properties .

Fluorine Effects : Fluorine substituents enhance thermal stability (e.g., (NH₄)₂tfBDC stable up to 250°C ) and reduce electron density, facilitating electrophilic substitutions.

Synthesis Challenges: Incomplete lithiation in tetrafluorobenzene derivatives often leads to monosubstituted byproducts, necessitating rigorous purification .

Material Science Applications : Thienyl-substituted derivatives exhibit elastic bending flexibility, making them suitable for flexible electronics .

Biological Activity

1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is a halogenated aromatic compound with the molecular formula and a molar mass of approximately 321.89 g/mol. This compound is notable for its potential applications in organic synthesis and its biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C7H2Br2F4 |

| Molar Mass | 321.89 g/mol |

| CAS Number | 1049037-64-0 |

| Purity | >95% |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and cytotoxic properties. The compound's halogenated structure suggests potential reactivity with biological molecules, which may lead to significant biological effects.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that brominated aromatic compounds can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli is of particular interest due to the increasing resistance to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of brominated compounds highlighted their effectiveness against resistant strains. The minimum inhibitory concentration (MIC) values for related brominated compounds against S. aureus were found to be significantly lower than those for non-brominated analogs. While specific data for this compound is limited, it is hypothesized that similar mechanisms may apply due to structural similarities.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of halogenated compounds are well-documented. In vitro studies have demonstrated that certain brominated compounds can induce apoptosis in cancer cell lines. The antiproliferative effects of this compound may be explored further through assays such as MTT or XTT to quantify cell viability in the presence of varying concentrations of the compound.

Research Findings

- Cell Lines Tested : Commonly used cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) are ideal for assessing the antiproliferative effects.

- Expected Outcomes : It is anticipated that this compound will show dose-dependent cytotoxicity similar to other brominated derivatives.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the presence of multiple bromine and fluorine atoms enhances reactivity with nucleophiles in biological systems. This reactivity may lead to the formation of adducts with proteins or nucleic acids, potentially disrupting cellular functions.

Safety and Toxicology

The safety profile of halogenated compounds is critical for their application in medicine and agriculture. Preliminary toxicological assessments indicate that compounds like this compound can cause skin irritation and respiratory issues upon exposure. Comprehensive toxicological studies are necessary to establish safe handling guidelines.

Q & A

Q. Troubleshooting Protocol :

Kinetic Profiling : Sample the reaction at intervals to identify side reactions.

Catalyst Screening : Test alternative catalysts (e.g., Co, Pd) to improve selectivity.

Recycling Byproducts : Reprocess 1,4-bis(methoxymethyl) derivatives via hydrolysis and re-esterification .

Advanced Question: What strategies enable regioselective substitution of the bromine atoms in this compound?

Methodological Answer:

Regioselectivity is controlled by:

- Steric and Electronic Effects : The bromomethyl group is more reactive than the aryl bromide due to reduced steric hindrance. Fluorine’s electron-withdrawing nature activates the para-bromine for nucleophilic substitution .

- Directing Groups : Use Pd-catalyzed conditions to selectively replace the bromomethyl group. For example, Suzuki-Miyaura coupling with arylboronic acids targets the benzylic bromide .

Case Study :

In Pd-mediated C–H arylation, N-methyl-N-(2,3,5,6-tetrafluorobenzyl)acetamide achieved 92% yield by leveraging fluorine’s directing effects .

Basic Question: What are the critical safety and storage protocols for handling this compound?

Methodological Answer:

- Storage : Keep in airtight, amber-glass containers at 0–4°C to prevent photodegradation and moisture ingress .

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and strong bases to prevent exothermic decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to its H315/H319/H335 hazard profile (skin/eye irritation, respiratory sensitization) .

Advanced Question: How can this compound be utilized in synthesizing metal-organic frameworks (MOFs)?

Methodological Answer:

The bromine atoms serve as anchoring points for post-synthetic modification (PSM) in MOFs. A two-step strategy:

Linker Synthesis : React with tetrafluoroterephthalic acid derivatives to form bifunctional ligands (e.g., via Sonogashira coupling) .

MOF Assembly : Coordinate with metal nodes (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions. Fluorine enhances thermal stability and gas adsorption selectivity .

Example : Conversion to 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol enables chelation with lanthanides for luminescent MOFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.